2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives. These molecules exhibit DNA intercalation activities and have garnered interest as potential anticancer agents . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves a retro Diels-Alder protocol. Specifically, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides yield regioselectively angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones .
Reaction Conditions:: The synthesis occurs under mild conditions, making it efficient and practical. It proceeds in a one-pot fashion from readily available 2-hydrazinopyridine and substituted aromatic aldehydes .
Chemical Reactions Analysis
Types of Reactions:: The compound likely undergoes various reactions, including oxidation, reduction, and substitution. specific details would require further investigation.
Common Reagents and Conditions:: Reagents commonly used in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives include hydrazonoyl chlorides, norbornene-condensed 2-thioxopyrimidin-4-ones, and aromatic aldehydes.
Major Products:: The major products formed during these reactions are the angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones.
Scientific Research Applications
Anticancer Activity:: These derivatives exhibit DNA intercalation activities and have been evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Compound 12d, in particular, shows promising potency against these cell lines .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely involves interactions with DNA and cellular pathways.
Comparison with Similar Compounds
Uniqueness:: Highlighting its uniqueness, this compound demonstrates potent DNA-binding affinity, comparable to doxorubicin. Further studies may explore its potential as a template for designing more effective anticancer analogs.
Similar Compounds:: While I don’t have a specific list of similar compounds, other [1,2,4]triazolo[4,3-a]quinoxaline derivatives may share structural features and biological activities.
Properties
Molecular Formula |
C16H16FN5O2 |
---|---|
Molecular Weight |
329.33 g/mol |
IUPAC Name |
2-(3,5-dimethyl-7-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-8-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16FN5O2/c1-9-4-5-12(7-13(9)17)18-14(23)8-21-15(24)6-10(2)22-11(3)19-20-16(21)22/h4-7H,8H2,1-3H3,(H,18,23) |
InChI Key |
CHFLCYLBEIZXDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C(N3C2=NN=C3C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.